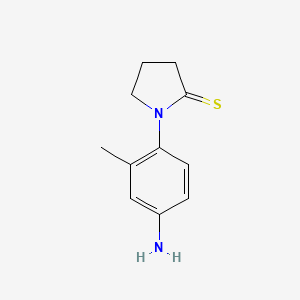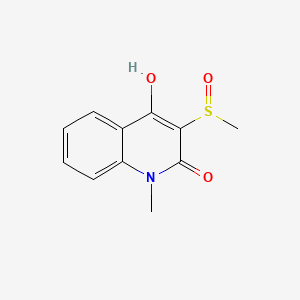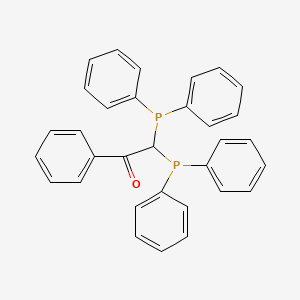
2,2-Bis(diphenylphosphanyl)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(diphenylphosphino)-1-phenylethanone is an organophosphorus compound widely used in various fields of chemistry. This compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with transition metals. Its unique structure, featuring two diphenylphosphino groups attached to a phenylethanone backbone, makes it a valuable tool in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(diphenylphosphino)-1-phenylethanone typically involves the reaction of diphenylphosphine with a suitable precursor. One common method is the reaction of diphenylphosphine with 1-phenylethanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis(diphenylphosphino)-1-phenylethanone may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(diphenylphosphino)-1-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Bis(diphenylphosphino)-1-phenylethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2-Bis(diphenylphosphino)-1-phenylethanone exerts its effects is primarily through its role as a ligand. The compound coordinates with transition metals to form complexes that can facilitate various catalytic reactions. The diphenylphosphino groups provide a strong binding affinity to the metal center, creating a stable complex that can undergo various transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another common bidentate ligand used in coordination chemistry.
Uniqueness
2,2-Bis(diphenylphosphino)-1-phenylethanone is unique due to its specific structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness allows it to form highly selective and efficient catalytic complexes, making it a valuable tool in both academic and industrial research .
Propriétés
Numéro CAS |
91381-27-0 |
|---|---|
Formule moléculaire |
C32H26OP2 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
2,2-bis(diphenylphosphanyl)-1-phenylethanone |
InChI |
InChI=1S/C32H26OP2/c33-31(26-16-6-1-7-17-26)32(34(27-18-8-2-9-19-27)28-20-10-3-11-21-28)35(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,32H |
Clé InChI |
ZDIGPDZPPOIYGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


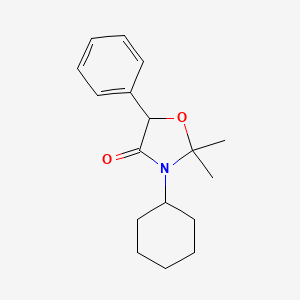
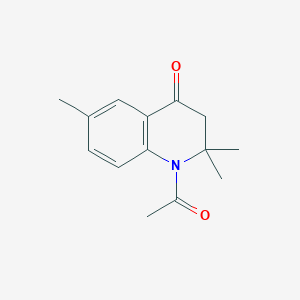
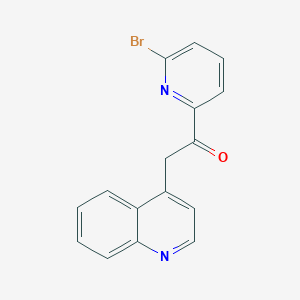
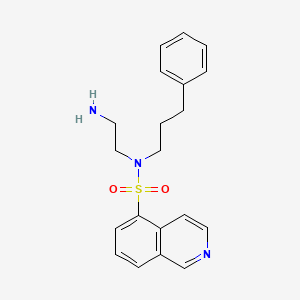
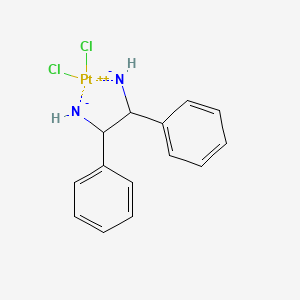
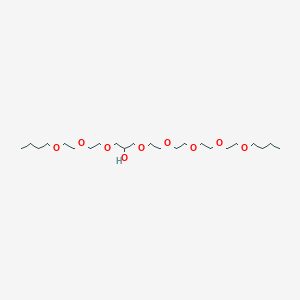
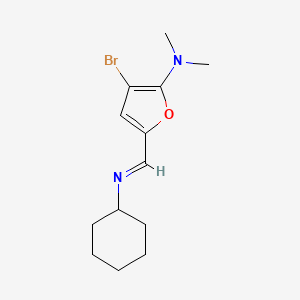



![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)
